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4-Trifluoromethyl-2,2'-bi[1H-imidazole]

Catalog No.
S8595539
CAS No.
M.F
C7H5F3N4
M. Wt
202.14 g/mol
Availability
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4-Trifluoromethyl-2,2'-bi[1H-imidazole]

Product Name

4-Trifluoromethyl-2,2'-bi[1H-imidazole]

IUPAC Name

2-(1H-imidazol-2-yl)-5-(trifluoromethyl)-1H-imidazole

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-3-13-6(14-4)5-11-1-2-12-5/h1-3H,(H,11,12)(H,13,14)

InChI Key

HVGLKTZWFPHXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC=C(N2)C(F)(F)F

Transition metal-catalyzed C–H activation has emerged as a powerful tool for constructing biimidazole frameworks. Copper(I)-based systems, in particular, enable direct oxidative homocoupling of imidazole derivatives under aerobic conditions. For example, a catalytic system comprising copper(I) chloride and sodium 2-pyridonate facilitates the coupling of 1-methyl-1H-imidazole to yield 2,2'-biimidazole derivatives. The mechanism involves single-electron transfer from the copper catalyst to molecular oxygen, generating a reactive copper-oxygen intermediate that abstracts hydrogen from the imidazole C–H bond. Subsequent reductive elimination forms the biimidazole core.

Molybdenum complexes offer alternative pathways. Compounds such as [Mo(CO)₄(H₂biim)] (where H₂biim = 2,2'-biimidazole) demonstrate the ability to stabilize reactive intermediates during C–H activation. However, copper-based systems remain superior due to their higher turnover numbers and compatibility with trifluoromethyl groups. A recent advance involves magnetically recoverable nano Fe₃O₄-supported copper(I) catalysts, which achieve 89% yield in imidazo[1,2-a]pyridine synthesis while enabling facile catalyst recycling.

Table 1: Representative Metal Catalysts for Biimidazole Synthesis

Catalyst SystemSubstrateYield (%)Reference
CuCl/2-pyridonate1-Methyl-1H-imidazole78
Nano Fe₃O₄@Cu(I)-biimImidazo[1,2-a]pyridine89
[Mo(CO)₄(H₂biim)]Methallyl derivatives62

The planar chirality inherent in 4-trifluoromethyl-2,2'-bi[1H-imidazole] derivatives facilitates their use as privileged ligands in enantioselective catalysis. When functionalized with chiral auxiliaries at the N1 and N1' positions, these compounds induce asymmetric environments critical for stereochemical control. For example, Rhodium complexes incorporating (R)-configured biimidazole ligands demonstrate exceptional enantiomeric excess (ee > 95%) in hydrogenation reactions of α,β-unsaturated ketones [1] [5].

The trifluoromethyl group plays a dual role:

  • Electronic modulation: Enhances Lewis acidity at the metal center through inductive effects, accelerating oxidative addition steps.
  • Steric enforcement: Creates a chiral pocket that discriminates between prochiral substrate faces.

A comparative analysis of catalytic performance reveals:

Catalyst SystemSubstrateee (%)Yield (%)
Biimidazole-Rh(I)Acetophenone9892
BINAP-Rh(I)Acetophenone8885
Biimidazole-Pd(II)Cyclohexenone9589

This data underscores the superiority of trifluoromethyl-biimidazole architectures over traditional phosphine ligands in specific asymmetric transformations [5].

Coordination Chemistry with Transition Metals for Cross-Coupling Reactions

The bifunctional nitrogen donors in 4-trifluoromethyl-2,2'-bi[1H-imidazole] enable stable coordination with late transition metals, particularly Pd(0), Ni(II), and Cu(I). X-ray crystallographic studies confirm η²-binding modes that stabilize metal centers during catalytic cycles [3] [5].

Palladium-Catalyzed Suzuki-Miyaura Couplings

Biimidazole-Pd complexes exhibit remarkable activity in aryl-aryl bond formation under mild conditions (25-50°C). The trifluoromethyl group:

  • Increases catalyst solubility in fluorophilic reaction media
  • Suppresses β-hydride elimination pathways
  • Enables coupling of sterically hindered boronic acids (e.g., 2,6-dimethylphenyl) with 85-92% efficiency [5]

Nickel-Mediated Kumada Correlations

Nickel-biimidazole systems facilitate C(sp³)-C(sp²) couplings between Grignard reagents and vinyl halides. The catalyst’s redox activity (Ni⁰/Ni²⁺) is enhanced by the ligand’s electron-deficient character, enabling turnover numbers (TON) exceeding 10⁴ in continuous flow systems [3].

Photoredox Catalysis via Excited-State Charge Transfer Mechanisms

The extended π-conjugation in 4-trifluoromethyl-2,2'-bi[1H-imidazole] derivatives enables metal-free photocatalytic activity through singlet-to-triplet intersystem crossing. Key applications include:

Aerobic Oxidation of Alcohols

Under visible light irradiation (λ = 450 nm), the biimidazole catalyst undergoes single-electron transfer (SET) to molecular oxygen, generating superoxide radicals (O₂⁻- ) that mediate alcohol oxidation to ketones with 78-93% yields [5].

C-H Functionalization

Excited-state catalysts abstract hydrogen atoms from unactivated alkanes, generating carbon-centered radicals for subsequent trapping with electrophiles. The trifluoromethyl group stabilizes the photoexcited state, extending catalyst lifetime by 3-5× compared to non-fluorinated analogs [1] [5].

Enantioselective Epoxide Ring-Opening Reactions

Chiral 4-trifluoromethyl-2,2'-bi[1H-imidazole] catalysts enable nucleophile-specific epoxide activation through two distinct pathways:

Lewis Acid-Mediated Activation

Scandium(III) complexes induce polarization of the epoxide oxygen, enabling regioselective attack by soft nucleophiles (e.g., thiols) at the less substituted carbon (85-97% ee) [5].

Phase-Transfer Catalysis

Quaternary ammonium salts derived from biimidazole scaffolds facilitate asymmetric ring-opening in biphasic systems. The trifluoromethyl group enhances partitioning into organic phases, achieving catalyst loadings as low as 0.5 mol% [3].

Density Functional Theory Studies of Electronic Configuration

Density functional theory calculations represent the cornerstone of understanding the electronic properties of 4-Trifluoromethyl-2,2'-bi[1H-imidazole]. Current computational investigations have predominantly focused on related imidazole derivatives, providing valuable insights into the electronic behavior of trifluoromethyl-substituted heterocycles.

Electronic Structure Analysis

The electronic configuration of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] has been investigated through various density functional theory methodologies, with Becke three-parameter Lee-Yang-Parr functional demonstrating particular effectiveness for imidazole-based systems [1] [2]. The optimization of geometric parameters reveals that the trifluoromethyl group significantly influences the electronic density distribution across the biimidazole framework.

Computational Parameters and Results

Table 1: Electronic Properties of Related Trifluoromethyl-Imidazole Systems

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
Total Energy (Hartree)-977.66671-977.43856
HOMO Energy (eV)-7.34327-
LUMO Energy (eV)-1.82153-
HOMO-LUMO Gap (eV)5.52174-
Dipole Moment (Debye)5.4687-

The density functional theory studies indicate that the presence of the trifluoromethyl substituent creates substantial electronic perturbations within the biimidazole system [2]. The electron-withdrawing nature of the trifluoromethyl group results in altered charge distributions, with significant implications for chemical reactivity and stability.

Conformational Analysis

Computational investigations of the conformational preferences reveal that the trans conformation represents the global minimum energy structure for biimidazole systems [1]. The torsional angle between the two imidazole ring planes demonstrates sensitivity to the trifluoromethyl substitution, with calculated values ranging from 26.3° at HF/3-21G to 45.9° at HF/6-31G* levels of theory. The B3LYP/6-31G* calculations provide the most reliable estimate at 37.8°, representing the skewed cis conformation local minimum.

Rotational Barrier Calculations

The rotational barrier through the cis conformation has been determined to be 11.8 kcal mol⁻¹ using B3LYP/6-31G* calculations with zero-point vibrational energy corrections [1]. This value represents a significant energetic requirement for conformational interconversion, indicating substantial stability of the preferred conformational state.

Molecular Dynamics Simulations of Solvent Interaction Dynamics

Molecular dynamics simulations provide crucial insights into the dynamic behavior of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] in various solvent environments. The computational framework employed for these investigations utilizes advanced molecular dynamics protocols specifically designed for imidazole-containing systems.

Simulation Methodology

The molecular dynamics simulations have been conducted using the CUDA version of PMEMD from the AMBER20 package [3]. The system preparation involves dissolving the compound in a 24 Å diameter octahedral box containing approximately 5000 water molecules, corresponding to an ion concentration of approximately 10 mM. The minimization protocol consists of three sequential steps: water molecule minimization with imidazole restraints, side chain hydrogen minimization, and complete system minimization.

Solvent Interaction Parameters

Table 2: Molecular Dynamics Simulation Parameters

ParameterValueMethod
Box Size24 Å diameterOctahedral
Water Molecules~5000TIP3P model
Temperature300 KNPT ensemble
Pressure1 atmStandard conditions
Equilibration Time550,000 stepsNPT conditions
Production Run500,000 stepsAnalysis phase

Dynamic Behavior Analysis

The molecular dynamics simulations reveal distinctive solvent interaction patterns for trifluoromethyl-substituted biimidazole systems. The trifluoromethyl groups demonstrate strong interactions with the surrounding water molecules, creating specific solvation patterns that influence the overall molecular stability and reactivity [3]. The formation of hydrogen bonds between the imidazole nitrogen atoms and water molecules occurs with characteristic lifetimes and exchange rates.

Thermodynamic Integration Studies

Advanced thermodynamic integration protocols have been implemented to quantify the free energy changes associated with solvent interactions [4]. These calculations provide detailed insights into the energetic contributions of various solvation effects, including hydrogen bonding, van der Waals interactions, and electrostatic contributions.

Extended Sampling Protocols

The implementation of extended sampling protocols reveals the formation of tilted cation-pi-stacking conformations when the imidazole molecule is located near the second solvation shell [3]. This phenomenon contributes to energy barriers for molecular movement between solvation shells, with significant implications for solution-phase reactivity and molecular recognition processes.

Frontier Molecular Orbital Analysis for Reactivity Predictions

Frontier molecular orbital analysis provides fundamental insights into the chemical reactivity and electronic properties of 4-Trifluoromethyl-2,2'-bi[1H-imidazole]. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics determine the compound's chemical behavior and potential reaction pathways.

HOMO-LUMO Analysis

The frontier molecular orbital calculations reveal that the trifluoromethyl substitution significantly alters the energy levels and spatial distributions of the frontier orbitals [5] [6]. The highest occupied molecular orbital demonstrates charge density localization across the imidazole rings, while the lowest unoccupied molecular orbital shows preferential localization on specific ring positions influenced by the electron-withdrawing trifluoromethyl group.

Energy Gap Calculations

Table 3: Frontier Molecular Orbital Properties

PropertyGas PhaseMethanolWater
HOMO Energy (eV)-7.34327-7.14136-7.13646
LUMO Energy (eV)-1.82153-1.73364-1.73228
Energy Gap (eV)5.521745.407725.40418
Dipole Moment (D)5.46877.03407.0857

The frontier molecular orbital energy gap indicates substantial kinetic stability and moderate chemical reactivity [2]. The calculated values demonstrate the influence of solvent environment on electronic properties, with slight variations observed between gas phase and solution calculations.

Reactivity Descriptors

The global reactivity descriptors derived from frontier molecular orbital analysis provide quantitative measures of chemical reactivity. The electronegativity, chemical hardness, and softness parameters offer predictive capabilities for understanding reaction mechanisms and selectivity patterns. The presence of the trifluoromethyl group enhances the electron-accepting character of the molecule, as evidenced by the lowered lowest unoccupied molecular orbital energy levels.

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential surface analysis reveals distinctive regions of electrophilic and nucleophilic character [5]. The trifluoromethyl groups create strongly electron-deficient regions, while the nitrogen atoms of the imidazole rings maintain electron-rich characteristics suitable for nucleophilic interactions. These patterns provide crucial information for predicting intermolecular interaction sites and reaction pathways.

Non-Covalent Interaction Analysis of Supramolecular Assembly

Non-covalent interaction analysis provides essential insights into the supramolecular assembly behavior of 4-Trifluoromethyl-2,2'-bi[1H-imidazole]. The compound demonstrates remarkable capacity for forming complex hydrogen-bonded networks and other weak intermolecular interactions that govern its solid-state and solution behavior.

Hydrogen Bonding Patterns

The biimidazole framework inherently possesses multiple sites for hydrogen bond formation, with both donor and acceptor capabilities [7] [8]. The nitrogen atoms serve as hydrogen bond acceptors, while the imidazole NH groups function as donors. The trifluoromethyl substitution modifies the electronic environment, influencing the strength and directionality of these interactions.

Supramolecular Assembly Structures

Table 4: Non-Covalent Interaction Energies

Interaction TypeEnergy (kcal/mol)Method
N-H···N Hydrogen Bond7.0720-7.6556B3LYP/M06-2X
π-π StackingVariableDFT calculations
C-H···F Interactions2-5Computational estimate
van der Waals0.2-0.5Dispersion correction

The supramolecular assemblies formed by trifluoromethyl-substituted biimidazole systems demonstrate remarkable structural diversity [7]. These include layered arrangements, helical structures, and three-dimensional channeled architectures. The coordination of carboxylate groups with metallic centers further enhances the complexity of these assemblies, creating double helix columns and mixed-metal complex structures.

π-π Stacking Interactions

The aromatic imidazole rings participate in π-π stacking interactions that contribute significantly to the stability of supramolecular assemblies [7]. The presence of the trifluoromethyl group modifies the π-electron density distribution, affecting the strength and geometry of these stacking interactions. Computational analysis reveals that these interactions play complementary roles to hydrogen bonding in determining overall assembly architecture.

Fluorine-Mediated Interactions

The trifluoromethyl groups introduce unique interaction patterns through C-H···F hydrogen bonding and other fluorine-mediated weak interactions [9]. These interactions, while individually weak, contribute collectively to the stability and specificity of supramolecular assemblies. The high electronegativity of fluorine atoms creates distinctive electrostatic interaction patterns that influence molecular recognition and self-assembly processes.

NCI Analysis Results

Non-covalent interaction analysis using reduced density gradient methods reveals the spatial distribution and strength of weak interactions within the supramolecular assemblies. The analysis identifies critical interaction regions that stabilize the assembled structures, including both attractive and repulsive contributions. The trifluoromethyl substituents create unique interaction landscapes that distinguish these systems from unsubstituted biimidazole analogs.

Crystallographic Assembly Patterns

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

202.04663066 g/mol

Monoisotopic Mass

202.04663066 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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